molecular formula C9H5Br2NO2S B2813990 Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate CAS No. 1383824-12-1

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate

Cat. No. B2813990
CAS RN: 1383824-12-1
M. Wt: 351.01
InChI Key: IGPCMYNLOWGHAT-UHFFFAOYSA-N
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Description

“Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C9H5Br2NO2S . It has a molecular weight of 351.02 . It is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 351.02 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Catalytic Applications

Thiazolium carbene catalysts, derived from vitamin B1 and related to the structural family of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate, have been shown to be highly effective in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This process is notable for its environmental sustainability and operates under ambient conditions, highlighting the compound's relevance in green chemistry (Das et al., 2016).

Synthesis of Derivatives for Drug Discovery

This compound serves as a precursor in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable building blocks in drug discovery, offering multiple substitution sites for generating a diverse array of bioactive compounds. Such synthetic versatility underscores the compound's importance in medicinal chemistry (Durcik et al., 2020).

Material Science Applications

In material science, thiazole derivatives, including those related to this compound, have been incorporated into polymer-based sensors. For instance, a thiazole-based conjugated polymer has been developed for the direct and visual detection of Hg2+ and Ag+ ions, showcasing the compound's utility in creating sensitive and selective sensing materials (Li et al., 2015).

Catalytic Performance in Organic Reactions

Studies have also explored the catalytic performance of normal and abnormal carbene complexes derived from thiazoles. These complexes, prepared from thiazolium triflates, catalyze Suzuki–Miyaura aryl coupling reactions. Such research highlights the potential of this compound derivatives in facilitating organic transformations (Stander-Grobler et al., 2011).

Antihypertensive Activity

Additionally, thiazole derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity. This indicates the potential pharmacological applications of this compound and its derivatives in developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Safety and Hazards

The safety information for “Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” indicates that it is classified as a danger under the GHS classification . It has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” are not available, thiazole derivatives are of significant interest in medicinal chemistry research due to their wide range of biological activities . Researchers are likely to continue synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

properties

IUPAC Name

methyl 2,4-dibromo-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPCMYNLOWGHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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